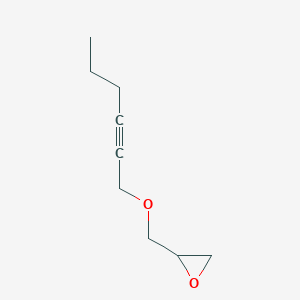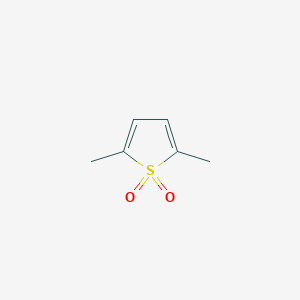![molecular formula C16H19ClN2O B14653269 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol CAS No. 53464-18-9](/img/structure/B14653269.png)
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-chlorobenzyl chloride with aniline, followed by the addition of propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkoxide ions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenyl groups in its structure allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
- 4-Amino-3-chlorobenzyl alcohol
- 4-Amino-3-chlorophenylmethanol
- 4-Amino-3-chlorophenylpropanol
Comparison: Compared to these similar compounds, 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
53464-18-9 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC 名称 |
1-[4-[(4-amino-3-chlorophenyl)methyl]anilino]propan-2-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11(20)10-19-14-5-2-12(3-6-14)8-13-4-7-16(18)15(17)9-13/h2-7,9,11,19-20H,8,10,18H2,1H3 |
InChI 键 |
LAWRJELKDQJQET-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)

![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)


![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)



